3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol
Description
3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core.
Properties
Molecular Formula |
C20H16N6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C20H16N6O/c1-12-6-13(2)8-15(7-12)26-19-17(10-22-26)20-23-18(24-25(20)11-21-19)14-4-3-5-16(27)9-14/h3-11,27H,1-2H3 |
InChI Key |
OBSLVUUJNDCGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The phenol group at position 8 introduces polarity, improving aqueous solubility relative to non-polar substituents (e.g., methylthio groups in ). The 3,5-dimethylphenyl group may enhance lipophilicity, affecting membrane permeability.
Biological Activity
The compound 3-[3-(3,5-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol is a heterocyclic organic compound that has gained attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on various research findings.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, often starting from simpler pyrazole derivatives and incorporating the triazole and pyrimidine moieties. The detailed synthesis pathway typically includes:
- Formation of the Pyrazole Ring : Using appropriate reagents to create the hydropyrazolo structure.
- Triazole Integration : Employing cyclization reactions to incorporate the triazole ring.
- Final Modifications : Introducing the phenolic group and ensuring proper substitution patterns.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor activity. For instance:
- Cytotoxicity Studies : In vitro assays using the MTT method demonstrated cytotoxic effects against various cancer cell lines. A related compound showed an IC50 value of 24.5 µM against mammary adenocarcinoma cells (LM3), comparable to that of cisplatin (30.3 µM) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : By interfering with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the Phenyl Ring : The presence of 3,5-dimethyl groups enhances lipophilicity and potential interactions with cellular targets.
- Heterocyclic Framework : The integration of pyrazole and triazole rings contributes to its biological profile by providing multiple points for interaction with biomolecules.
Data Table: Biological Activity Overview
Case Studies
Recent studies have explored various derivatives of this compound in different biological contexts:
- Anticancer Studies : A series of derivatives were tested for their ability to inhibit tumor growth in animal models, showing promising results that warrant further investigation.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties due to modulation of neuropeptide signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
